molecular formula C10H7BrN2O4 B1450763 Methyl 4-bromo-3-cyano-5-nitrophenylacetate CAS No. 1805415-54-6

Methyl 4-bromo-3-cyano-5-nitrophenylacetate

Cat. No.: B1450763
CAS No.: 1805415-54-6
M. Wt: 299.08 g/mol
InChI Key: GLOWMEPQSCNVRX-UHFFFAOYSA-N
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Description

Methyl 4-bromo-3-cyano-5-nitrophenylacetate is an organic compound with the molecular formula C10H7BrN2O4 It is a derivative of phenylacetate, featuring bromine, cyano, and nitro functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-bromo-3-cyano-5-nitrophenylacetate typically involves multi-step organic reactions. One common method includes the bromination of a phenylacetate derivative, followed by nitration and cyanation reactions. The reaction conditions often require the use of strong acids or bases, controlled temperatures, and specific solvents to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis while maintaining stringent quality control measures. The use of automated systems and advanced analytical techniques ensures consistent production of the compound.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-bromo-3-cyano-5-nitrophenylacetate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents.

    Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.

    Hydrolysis: Aqueous solutions of hydrochloric acid or sodium hydroxide.

Major Products

    Substitution: Formation of substituted phenylacetate derivatives.

    Reduction: Formation of 4-amino-3-cyano-5-nitrophenylacetate.

    Hydrolysis: Formation of 4-bromo-3-cyano-5-nitrophenylacetic acid.

Scientific Research Applications

Methyl 4-bromo-3-cyano-5-nitrophenylacetate is utilized in various scientific research applications, including:

    Chemistry: As an intermediate in the synthesis of more complex organic molecules.

    Biology: In the study of enzyme interactions and inhibition.

    Medicine: Potential use in the development of pharmaceutical compounds with specific biological activities.

    Industry: As a precursor in the manufacture of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism by which Methyl 4-bromo-3-cyano-5-nitrophenylacetate exerts its effects depends on its interaction with specific molecular targets. For example, in biological systems, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. The presence of multiple functional groups allows for diverse interactions with various biological molecules.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-bromo-3-cyano-5-nitrobenzoate
  • Ethyl 4-bromo-3-cyano-5-nitrophenylacetate
  • Methyl 4-chloro-3-cyano-5-nitrophenylacetate

Uniqueness

Methyl 4-bromo-3-cyano-5-nitrophenylacetate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Compared to similar compounds, it may offer advantages in terms of stability, reactivity, and ease of synthesis, making it a valuable compound for research and industrial purposes.

Properties

IUPAC Name

methyl 2-(4-bromo-3-cyano-5-nitrophenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrN2O4/c1-17-9(14)4-6-2-7(5-12)10(11)8(3-6)13(15)16/h2-3H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLOWMEPQSCNVRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CC(=C(C(=C1)[N+](=O)[O-])Br)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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